N,N-Dipropyltryptamine hydrochloride
Overview
Description
N,N-Dipropyltryptamine hydrochloride, also known as DPT, is a lesser-known psychedelic substance of the tryptamine class . It is closely related to DMT and is reported to be uniquely similar in its hallucinogenic intensity, albeit with a moderately longer duration and greater unpredictability relative to DMT and other psychedelic tryptamines . It is found either as a crystalline hydrochloride salt or as an oily or crystalline base .
Molecular Structure Analysis
DPT, or N,N-dipropyltryptamine, is a synthetic indole molecule of the tryptamine class. Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain. DPT contains two propyl groups carbon chains bound to the terminal amine RN of its tryptamine backbone .Physical And Chemical Properties Analysis
DPT is commonly consumed via insufflation or orally . Many report the experience of insufflation to be very congestive and painful which, with the rapidness of onset, does not give the user much time to acclimate themselves to its powerful effects . It can also be administered intramuscularly or via vaporization after conversion to the freebase form .Scientific Research Applications
1. Psychotherapeutic Potential
N,N-Dipropyltryptamine (DPT) has been explored for its potential in psychotherapy. A study on alcoholic patients showed that DPT enhanced recall of memories, emotional expressiveness, and deeper levels of self-exploration during therapy sessions, suggesting its usefulness as an adjunct to psychotherapy (Soskin, Grof, & Richards, 1973).
2. Neurochemical Mechanisms
Research indicates that DPT acts on serotonin receptors, particularly 5-HT1A and 5-HT2A. Studies in rodents have shown that DPT elicits dose-dependent effects and serves as a discriminative stimulus. The effects of DPT are significantly antagonized by selective serotonin antagonists, highlighting the compound's interaction with serotonin receptors (Fantegrossi et al., 2008).
3. Analytical Detection
DPT and related compounds have been the focus of analytical studies, developing methods for their detection in biological samples. Techniques such as gas chromatography-mass spectrometry have been utilized to identify DPT and its metabolites, which is crucial for toxicological and forensic analysis (Vorce & Sklerov, 2004).
4. Behavioral Studies
In behavioral studies involving mice, DPT was used to understand its effects on operant behavior. These studies help in assessing the relationship between the structure of psychoactive compounds and their behavioral effects, contributing to the broader understanding of psychotomimetics (Murnane et al., 2007).
5. Serotonin Receptor Binding
DPT has been studied for its binding properties at human 5-HT1a receptors. Research indicates that DPT is a moderate affinity partial agonist at these receptors, suggesting its potential as a versatile experimental tool in serotonin receptor studies (Thiagaraj et al., 2005).
Safety And Hazards
According to the safety data sheet, personal precautions such as avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye are recommended when handling DPT . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or exposure, immediate medical attention is required .
Future Directions
While there is a lack of data on the pharmacological properties, metabolism, and toxicity of DPT, it has been suggested that future research should focus on mapping the enzymes responsible for the biosynthesis of DPT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAASKTUEVUIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048897 | |
Record name | N,N-Dipropyltryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyltryptamine hydrochloride | |
CAS RN |
7558-73-8 | |
Record name | N,N-dipropyltryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dipropyltryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIPROPYLTRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0S8Z38S3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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